3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide
Description
Binding Affinity and Selectivity Patterns
The compound demonstrates high binding affinity for G4 DNA over duplex DNA, with preferential recognition of antiparallel and hybrid G4 topologies. Fluorescence lifetime imaging microscopy (FLIM) revealed a 13°C increase in the melting temperature of the human telomeric G4 structure (d(TTAGGG)₄) upon binding, indicating strong stabilization. Competitive binding assays using synthetic oligonucleotides showed a 50-fold higher affinity for G4 structures compared to duplex DNA, as quantified by fluorescence quenching and surface plasmon resonance.
Selectivity arises from π-π stacking interactions between the carbazole core and G-tetrad planes, complemented by electrostatic attractions between the cationic pyridinium groups and the anionic DNA backbone. This dual-mode binding ensures discrimination against duplex DNA, which lacks accessible tetrad planes. Table 1 summarizes key biophysical parameters governing selectivity.
Table 1: Binding Parameters of 3,6-bis[2-(1-Methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole Diiodide with DNA Structures
| DNA Structure | Melting ΔTₘ (°C) | Binding Constant (Kₐ, M⁻¹) | Reference |
|---|---|---|---|
| Telomeric G4 | +13 | 2.1 × 10⁷ | |
| MYC G4 | +18 | 5.8 × 10⁷ | |
| Duplex DNA | <1 | 3.4 × 10⁵ |
Structural Modifications for Enhanced G-Quadruplex Recognition
Structural adaptations of the compound enable conformational flexibility to accommodate diverse G4 topologies. Nuclear magnetic resonance (NMR) analysis of its complex with the c-MYC promoter G4 (MycG4) revealed a contracted conformation when bound to the 5′-end G-tetrad, with the carbazole plane tilted at 15° relative to the tetrad surface. This contraction reduces steric clashes with flanking nucleotides, optimizing van der Waals contacts.
Modification of the 9-position with a dodecyl chain (as in the derivative 3,6-bis[(1-methyl-4-vinylpyridinium)]-9-(12′-bromododecyl)carbazole diiodide) introduces surfactant properties, enabling emulsion-based separation of parallel and non-parallel G4 structures. The hydrophobic chain enhances membrane partitioning, which increases local concentration at genomic G4 sites in cellular assays.
Kinetic Analysis of Ligand-DNA Complex Formation
Binding kinetics follow a two-step mechanism: rapid initial electrostatic association (k₁ = 1.2 × 10⁶ M⁻¹s⁻¹) followed by slower conformational rearrangement (k₂ = 4.7 × 10³ s⁻¹) to achieve optimal stacking. Stopped-flow fluorescence measurements revealed an overall dissociation constant (K_d) of 38 nM for the MycG4 complex, with a half-life of 12 minutes for complex dissociation.
The compound induces kinetic trapping of G4 structures, as evidenced by delayed senescence in cancer cells treated with submicromolar concentrations. This trapping mechanism prevents telomerase access to telomeric DNA, leading to progressive telomere shortening over 20–30 cell divisions.
Role of Flanking Sequences in Target Specificity
Flanking sequences adjacent to G-tracts dictate binding specificity by modulating tetrad accessibility. In the MycG4 complex, a 5′-flanking thymine residue forms a hydrogen bond with the pyridinium group, contributing 30% of the total binding energy. By contrast, the 3′-flanking region in telomeric G4 lacks this interaction, reducing binding affinity by 40% compared to MycG4.
Structural studies showed that adenine-rich flanking sequences (e.g., in the BCL-2 promoter G4) induce a 25° bend in the carbazole core, enabling intercalation into adjacent base pairs. This adaptability allows the compound to target multiple oncogenic G4 structures while maintaining selectivity over duplex DNA.
Properties
IUPAC Name |
3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N3.2HI/c1-30-15-11-21(12-16-30)3-5-23-7-9-27-25(19-23)26-20-24(8-10-28(26)29-27)6-4-22-13-17-31(2)18-14-22;;/h3-20H,1-2H3;2*1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOQWAUFKGFWLH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25I2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of Ethenyl Linkers: The ethenyl linkers are introduced via a palladium-catalyzed Sonogashira coupling reaction, which connects the aromatic building blocks to the acetylenic units.
Introduction of Methylpyridinium Groups: The final step involves the methylation of pyridine groups to form the methylpyridinium ions, which are then attached to the ethenyl linkers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced carbazole derivatives .
Scientific Research Applications
3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer agent.
Mechanism of Action
The mechanism of action of 3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous carbazole derivatives:
Key Findings
Structural Impact on Bioactivity
- The pentyl chain at N9 in BMEPC improves lipid membrane interaction, enhancing antibacterial efficacy compared to BMEMC (methyl group) .
- Vinylpyridinium groups in BMVC increase phototoxicity under laser irradiation, enabling tumor growth suppression in vivo , whereas ethynyl-linked analogs (BMEPC) show superior DNA-binding capacity .
Optical and Electronic Properties
- The A−π−D−π−A symmetry in BMEPC and BMEMC enables efficient two-photon absorption, critical for applications in microfabrication and bioimaging .
- Boronic ester derivatives (e.g., 36BCzB) exhibit delayed fluorescence and ultralong room-temperature phosphorescence (URTP), unlike the cationic target compound .
Solubility and Processing
- Diiodide counterions in the target compound enhance aqueous solubility, whereas alkylated carbazoles (e.g., 3,6-dihexyl-9H-carbazole) are tailored for organic solvents in electronics .
- Ethoxy-linked biscarbazoles (C-1 to C-4) demonstrate compatibility with spin-coating for OLEDs, contrasting with the target compound’s focus on biological delivery systems .
Therapeutic Mechanisms
- BMEPC generates reactive oxygen species (ROS) under visible light, damaging bacterial membranes , while BMVC’s antitumor activity correlates with reduced microvascular density post-PDT .
Biological Activity
3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide, also known as 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide, is a synthetic compound notable for its biological activity, particularly in cancer research. This compound is characterized by its ability to selectively bind to G-quadruplex structures in nucleic acids, which are critical in various biological processes including gene regulation and telomere maintenance.
- Molecular Formula : C28H25I2N3
- Molecular Weight : 657.3 g/mol
- Appearance : Solid
- Purity : >95% (HPLC)
The primary biological activity of 3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide involves its interaction with G-quadruplexes, particularly those located in the promoter region of oncogenes such as MYC. By stabilizing these structures, the compound can inhibit the expression of oncogenes and induce cellular senescence in cancer cells. This mechanism has been shown to contribute to growth inhibition in various cancer types, including non-small cell lung cancer characterized by epidermal growth factor receptor mutations.
Anticancer Effects
Research indicates that this compound exhibits significant anticancer properties:
- Induction of Cellular Senescence : The compound has been observed to promote cellular senescence in cancer cells by stabilizing G-quadruplex structures.
- Inhibition of Tumorigenic Properties : In vitro studies have demonstrated that it can suppress tumor growth by downregulating oncogene expression.
Antifungal Activity
Derivatives of this compound have also shown antifungal properties, suggesting potential therapeutic applications beyond oncology. Studies indicate that it may be effective against various fungal strains.
Study 1: G-Quadruplex Stabilization
A study utilized fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy to visualize the binding affinity of 3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide to G-quadruplexes in living cells. Results indicated a high specificity for G-quadruplex stabilization, impacting gene expression and cellular responses to stress.
Study 2: Antitumor Activity Evaluation
In another investigation, the compound's antitumor activity was assessed against various cancer cell lines. It was found that treatment with the compound led to significant growth inhibition and increased apoptosis rates in targeted cancer cells compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Mechanism of Action | Notes |
|---|---|---|---|
| 3,6-bis... | Anticancer | Stabilizes G-quadruplexes | Induces senescence |
| Other Carbazoles | Antimicrobial | Varies (e.g., topoisomerase inhibition) | Less specificity for G-quadruplexes |
Q & A
Q. What synthetic methodologies are most effective for preparing this carbazole-pyridinium derivative, and what catalytic systems optimize yield?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. The Heck reaction is particularly effective for forming ethenyl linkages between the carbazole core and pyridinium moieties . Optimizing reaction conditions (e.g., using Pd(PPh₃)₂Cl₂ with triethylamine as a base in anhydrous THF) can improve yields. For derivatives requiring ethynyl groups, Sonogashira coupling under inert atmospheres is recommended . Catalyst loading (0.5–5 mol%) and solvent polarity significantly influence reaction efficiency.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and pyridinium proton environments .
- High-resolution mass spectrometry (HRMS) or ESI-MS to confirm molecular ion peaks and counterion presence .
- Elemental analysis to validate purity, especially for diiodide salts.
- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation, using software like SHELXL for refinement .
Q. How do diiodide counterions influence the compound’s solubility and stability in biological or optoelectronic applications?
The diiodide counterion enhances water solubility, critical for antibacterial studies, while the pyridinium groups stabilize the cationic core via charge delocalization . In optoelectronics, counterions can affect charge transport; iodide’s polarizability may reduce exciton recombination in OLEDs. Stability tests (e.g., TGA/DSC) under varying humidity and temperature are advised to assess degradation pathways.
Q. What purification strategies address challenges like low yield or byproduct formation?
Column chromatography with mixed solvents (e.g., hexane:THF, 9:1 v/v) effectively separates carbazole derivatives . For ionic species, recrystallization from polar solvents (e.g., methanol/acetone) can isolate diiodide salts. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1:3 molar ratio of carbazole to pyridinium precursors) minimizes byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, pyridinium substitution) tune electronic properties for specific applications?
- Alkyl chains (e.g., pentyl vs. methyl at the carbazole N-position) enhance solubility and film-forming ability in OLEDs, while longer chains may reduce crystallinity .
- Pyridinium substituents at the 4-position vs. 2-position alter π-conjugation and intermolecular π-π stacking, impacting charge mobility. DFT calculations can predict HOMO/LUMO levels and triplet energy states for optoelectronic optimization .
Q. How can researchers resolve contradictions in reported data, such as varying photoluminescence quantum yields (PLQY) across studies?
Discrepancies in PLQY often arise from differences in:
- Solvent polarity (e.g., acetonitrile vs. DMF), which affects aggregation-induced emission (AIE).
- Measurement techniques (integrating sphere vs. comparative method). Standardizing excitation wavelengths and sample concentrations is critical. Refer to studies using symmetric A−π−D−π−A architectures for benchmarking .
Q. What strategies improve experimental phasing in X-ray crystallography for this compound’s derivatives?
For challenging crystals (e.g., twinned or low-resolution data):
- Use SHELXD for dual-space recycling to solve phase problems .
- Incorporate heavy atoms (e.g., iodine) for anomalous scattering.
- High-throughput screening of crystallization conditions (e.g., vapor diffusion with PEG-based precipitants) improves crystal quality.
Q. How can researchers design experiments to evaluate this compound’s dual potential in antibacterial and optoelectronic applications?
- Antibacterial studies : Conduct time-kill assays under laser irradiation (e.g., 405 nm) to assess reactive oxygen species (ROS) generation, correlating with pyridinium’s photosensitizing ability .
- Optoelectronic testing : Fabricate OLED devices via spin-coating, measuring electroluminescence spectra and external quantum efficiency (EQE). Compare performance with non-ionic carbazole analogs to isolate counterion effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
